Flemiphilippinin A

Vue d'ensemble

Description

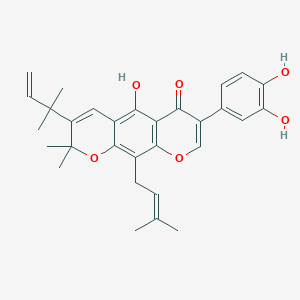

Flemiphilippinin A is a prenylated isoflavone that can be isolated from Flemingia philippinensis .

Synthesis Analysis

The total flavonoids in F. philippinensis, including Flemiphilippinin A, are obtained by ultrasonic-assisted conventional solvent extraction method . The optimal extraction conditions are as follows: extraction time, 40 min; methanol concentration, 85 %; and solvent to solid ratio, 40 mL/g; and number of extraction, once .

Molecular Structure Analysis

The IUPAC name for Flemiphilippinin A is 7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-en-1-yl)-3-(2-methylbut-3-en-2-yl)-2H,6H-pyrano[3,2-g]chromen-6-one . It has a molecular weight of 488.58 .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Inflammation Amelioration

Flemiphilippinin A, found in Flemingia philippinensis, has been studied for its potential in improving inflammation . The study employed network pharmacology and molecular docking to explore the mechanism by which Flemingia philippinensis ameliorates inflammation . It identified 52 core targets, including AKT serine/threonine kinase 1 (AKT1), tumor necrosis factor (TNF), B-cell lymphoma-2 (BCL2), serum albumin (ALB), and estrogen receptor 1 (ESR1) .

Antioxidant Properties

Flemiphilippinin A has been recognized for its antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antitumor Activity

Research has also indicated that Flemiphilippinin A may have antitumor properties . This suggests that it could potentially be used in the development of new cancer treatments .

Endocrine Resistance

The study also identified pathways involved in endocrine resistance . This suggests that Flemiphilippinin A could potentially be used in the treatment of diseases related to endocrine resistance .

EGFR Tyrosine Kinase Inhibitor Resistance

Flemiphilippinin A has been associated with pathways involved in EGFR tyrosine kinase inhibitor resistance . This suggests that it could potentially be used in the treatment of diseases related to this resistance .

PI3K–Akt Signaling Pathway

The PI3K–Akt signaling pathway was identified in the study as one of the pathways that Flemiphilippinin A is involved in . This pathway is important in the regulation of the cell cycle and is directly related to cellular quiescence, proliferation, cancer, and longevity .

Mécanisme D'action

Target of Action

Flemiphilippinin A primarily targets the enzyme aromatase . Aromatase plays a crucial role in the conversion of testosterone and androstenedione to estrogens . By inhibiting this enzyme, Flemiphilippinin A can potentially regulate estrogen production .

Mode of Action

Flemiphilippinin A exerts its effects by binding to its target, aromatase, and inhibiting its activity . This interaction results in a decrease in the conversion of testosterone and androstenedione to estrogens .

Biochemical Pathways

The inhibition of aromatase by Flemiphilippinin A affects several biochemical pathways. According to a study, the compound influences pathways involved in EGFR tyrosine kinase inhibitor resistance, endocrine resistance, and the PI3K–Akt signaling pathway . These pathways play significant roles in cell growth, survival, and metabolism .

Result of Action

Flemiphilippinin A’s inhibition of aromatase leads to a decrease in estrogen production . This can have significant effects at the molecular and cellular levels, particularly in the context of diseases like breast cancer where estrogen plays a critical role . Moreover, Flemiphilippinin A has shown inhibitory activity against human cancer cells in vitro .

Propriétés

IUPAC Name |

7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-3-(2-methylbut-3-en-2-yl)-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O6/c1-8-29(4,5)23-14-19-25(33)24-26(34)20(17-10-12-21(31)22(32)13-17)15-35-28(24)18(11-9-16(2)3)27(19)36-30(23,6)7/h8-10,12-15,31-33H,1,11H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTMMYSERQFPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC(=C(C=C4)O)O)O)C=C(C(O2)(C)C)C(C)(C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flemiphilippinin A | |

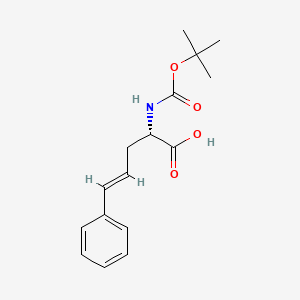

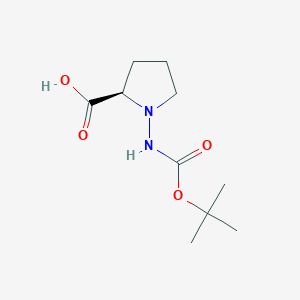

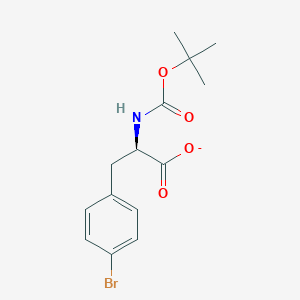

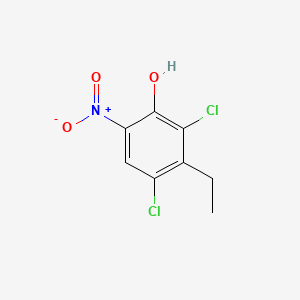

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Flemiphilippinin A and where is it found?

A1: Flemiphilippinin A is a prenylated isoflavone primarily isolated from the roots of the Flemingia philippinensis plant [, ]. This plant, also known as Moghania philippinensis, is traditionally used in Chinese medicine [, ].

Q2: What are the potential biological activities of Flemiphilippinin A?

A2: Research suggests that Flemiphilippinin A exhibits several biological activities, including:

- Antioxidant activity: It demonstrates the ability to scavenge DPPH radicals, indicating potential antioxidant properties [, ].

- Antitumor activity: Studies have shown promising anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), HepG2 (liver cancer), and B16 (melanoma) [, ].

Q3: How does the content of Flemiphilippinin A vary in Flemingia philippinensis from different geographical locations?

A3: Research indicates significant variation in the total flavonoid content, including Flemiphilippinin A, among Flemingia philippinensis samples collected from different regions of China, ranging from 3.7% to 14.35% []. This suggests that geographical factors might influence the production of this compound in the plant.

Q4: Have there been any studies on extracting Flemiphilippinin A from Flemingia philippinensis?

A4: Yes, researchers have explored different extraction methods for obtaining Flemiphilippinin A from Flemingia philippinensis roots:

- Supercritical fluid extraction: This method utilizes liquid CO2 and an entrainer under specific pressure and temperature conditions, followed by purification steps, to obtain Flemiphilippinin A with high purity [].

- Ultrasonic-assisted extraction: This method, using solvents like methanol, offers a faster and potentially more efficient way to extract total flavonoids, including Flemiphilippinin A, from the plant [].

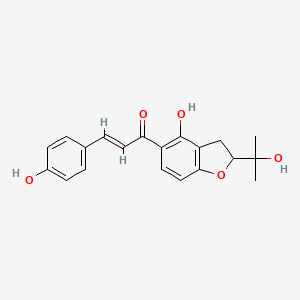

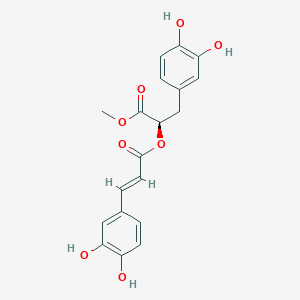

Q5: What other compounds are commonly found alongside Flemiphilippinin A in Flemingia philippinensis?

A5: Several other compounds, particularly flavonoids and isoflavonoids, have been identified in Flemingia philippinensis, often co-occurring with Flemiphilippinin A. Some examples include:

- Flemiphilippinins C, D, E, and F: These are structurally related prenylated isoflavones also isolated from the plant's roots [, ].

- Other flavonoids: Compounds like dorsmanins I, auriculasin, 5,7,3′,4′-tetrahydroxy-6,8-diprenylisoflavone, genistein, and others have been reported in various studies [, , ].

Q6: What analytical techniques are commonly used to identify and characterize Flemiphilippinin A?

A6: Researchers employ a variety of spectroscopic and chromatographic methods for the structural elucidation and characterization of Flemiphilippinin A:

- Spectroscopic methods: These include HR-EI-MS (high-resolution electron ionization mass spectrometry), 1H NMR (proton nuclear magnetic resonance), 13C NMR (carbon-13 nuclear magnetic resonance), HMQC (heteronuclear multiple quantum coherence), HMBC (heteronuclear multiple bond correlation), and NOESY (nuclear Overhauser effect spectroscopy) [].

- Chromatographic techniques: These include various forms of column chromatography (silica gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC) for separating and purifying Flemiphilippinin A from plant extracts [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (4S,5Z,6S)-4-[2-[[(3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1631083.png)

![(2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1631087.png)

![Pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1631089.png)

![(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B1631115.png)